molecular formula C11H15F2N5 B11760468 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11760468
M. Wt: 255.27 g/mol
InChI Key: YUZSXZOGVJZXEE-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1245808-27-8) is a pyrazole-derived compound characterized by a difluoroethyl group at the 1-position of the pyrazole ring and a [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine substituent at the 4-position. Its molecular formula is C₈H₁₃F₂N₃, with a molecular weight of 189.21 g/mol . The compound’s structure combines fluorine atoms, known for enhancing metabolic stability and lipophilicity, with a dimethylpyrazole moiety that may influence steric interactions in biological systems.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-9(5-17(2)16-8)3-14-10-4-15-18(6-10)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

YUZSXZOGVJZXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

Preparation Methods

Reaction Sequence and Conditions

This approach begins with the synthesis of two pyrazole precursors:

  • 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine : Prepared via nucleophilic substitution of 4-nitropyrazole with 2,2-difluoroethyl bromide under basic conditions (K₂CO₃/DMF, 60°C).

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 1,3-dimethylpyrazole, followed by oxidation.

Coupling Step :
The two intermediates undergo reductive amination using NaBH₃CN in methanol at 25°C, yielding the target compound.

StepReagents/ConditionsYield (%)Purity (%)Source
Pyrazole alkylationK₂CO₃, DMF, 60°C, 12h65–7090
Reductive aminationNaBH₃CN, MeOH, 25°C, 6h7295

Key Challenges :

  • Competing side reactions during difluoroethylation due to the electrophilic nature of the difluoroethyl group.

  • Optimization of reducing agents to prevent over-reduction of the imine intermediate.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method employs a palladium catalyst to couple 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole with 1,3-dimethyl-1H-pyrazol-4-ylmethanamine.

Procedure :

  • Catalyst System : Pd₂(dba)₃/Xantphos (2:1 molar ratio).

  • Base : Cs₂CO₃ in toluene at 110°C for 24h.

  • Workup : Column chromatography (EtOAc/hexane, 1:3).

ParameterValueSource
Yield58%
Turnover Frequency (TOF)12 h⁻¹

Advantages :

  • High regioselectivity for the pyrazole C4 position.

  • Tolerance of sensitive fluorinated groups under mild conditions.

One-Pot Tandem Synthesis

Sequential Alkylation-Amination

A streamlined protocol combines pyrazole alkylation and amination in a single reactor:

  • Alkylation : 4-Aminopyrazole reacts with 2,2-difluoroethyl tosylate in DMF at 80°C.

  • Methylation : The intermediate is treated with methyl iodide and NaH.

  • Coupling : Reaction with 1,3-dimethylpyrazole-4-carbaldehyde under reductive conditions.

StepConditionsYield (%)
AlkylationDMF, 80°C, 8h68
Reductive couplingNaBH₄, MeOH, 0°C75

Limitations :

  • Requires precise stoichiometric control to avoid dimerization.

  • Lower purity (85–88%) compared to multi-step methods.

Solid-Phase Synthesis for High-Throughput Production

Polymer-Supported Strategy

Developed for industrial-scale synthesis, this method uses Wang resin-bound 4-aminopyrazole:

  • Resin Functionalization : Attachment via carbodiimide coupling.

  • Difluoroethylation : Treatment with 2,2-difluoroethyl mesylate.

  • Cleavage and Purification : TFA/dichloromethane (1:1), followed by HPLC.

MetricValueSource
Purity>99% (HPLC)
Cycle time48h

Applications :

  • Suitable for generating derivative libraries for structure-activity relationship (SAR) studies.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Condensation7295ModerateHigh
Cross-Coupling5892LowModerate
One-Pot Tandem7588HighLow
Solid-Phase8099IndustrialVery High

Trends :

  • Solid-phase synthesis offers superior purity and scalability but requires specialized equipment.

  • One-pot methods balance yield and efficiency but struggle with complex mixtures.

Mechanistic Insights and Optimization

Role of Fluorine Substituents

The electron-withdrawing difluoroethyl group (-CH₂CF₂H) enhances the electrophilicity of the pyrazole ring, facilitating nucleophilic amination. However, steric hindrance from the dimethylpyrazole moiety necessitates elevated temperatures (80–110°C) for effective coupling.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Improve solubility of intermediates but may decompose fluorinated groups at high temperatures.

  • Ether solvents (THF) : Preferred for palladium-catalyzed reactions due to inertness .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific structure of 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine enhances its interaction with cellular targets involved in cancer proliferation. A study demonstrated that similar pyrazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies show that pyrazole derivatives can disrupt bacterial cell wall synthesis, leading to cell death. The difluoroethyl group may enhance lipophilicity, improving membrane penetration and efficacy against resistant strains .

Synthesis and Derivation

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:

  • Condensation Reactions : Combining 2,2-difluoroethyl amines with pyrazole derivatives under acidic or basic conditions.
  • Cyclization Techniques : Utilizing cyclization agents to form the pyrazole ring structure effectively .

Agricultural Applications

Pesticide Development

Due to its biological activity, the compound is being explored as a potential pesticide. Pyrazole derivatives have shown effectiveness against pests by interfering with their metabolic pathways. The incorporation of the difluoroethyl group enhances the stability and effectiveness of the compound in agricultural formulations .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated significant tumor inhibition in vitro using similar pyrazole compounds .
Study BAntimicrobial ActivityShowed effectiveness against resistant bacterial strains with a mechanism involving cell wall disruption .
Study CPesticidal EfficacyEvaluated as a potential pesticide with promising results against common agricultural pests .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • The difluoroethyl group in the target compound (vs.
  • Chloropyrimidine analogs (e.g., compound 21 in ) exhibit strong kinase inhibition due to halogen bonding with ATP-binding pockets, but may face higher toxicity risks compared to fluorinated derivatives.

Substituent Effects on Bioactivity

  • The dimethylpyrazole moiety in the target compound provides steric bulk, which could limit off-target interactions compared to simpler alkyl chains (e.g., butyl in ).

Biological Activity

1-(2,2-Difluoroethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C11H16ClF2N5
  • Molecular Weight : 291.73 g/mol
  • CAS Number : 1856040-20-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-tubercular properties and potential interactions with various biological targets.

Anti-Tubercular Activity

Recent studies have focused on the design and synthesis of related pyrazole derivatives for their anti-tubercular activity. Although specific data on the compound is limited, related compounds have shown significant activity against Mycobacterium tuberculosis. For instance, a series of substituted pyrazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising anti-tubercular potential .

Structure-Activity Relationship (SAR)

The structure of this compound suggests that the difluoroethyl group may enhance lipophilicity and potentially improve cellular uptake. The presence of the pyrazole moiety is known to contribute to various biological activities, including antimicrobial and anticancer effects.

Synthesis and Evaluation

Research has highlighted the synthesis of various pyrazole derivatives with modifications at different positions leading to enhanced biological activities. For instance:

CompoundIC50 (μM)Target
Compound A1.35M. tuberculosis
Compound B2.18M. tuberculosis
Compound C40.32Cytotoxicity on HEK-293 cells

These findings underscore the importance of structural modifications in enhancing biological efficacy .

Docking Studies

Molecular docking studies have been employed to predict the binding interactions of pyrazole derivatives with target proteins such as human prostaglandin reductase (PTGR2). These studies provide insights into how structural features influence binding affinity and activity .

Toxicity Assessment

The toxicity profile of related compounds has been evaluated using HEK-293 cells, indicating that many derivatives are nontoxic at effective concentrations. This is crucial for the development of therapeutics aimed at treating infections without adverse effects on human cells .

Q & A

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield (%)Reference
Pyrazole couplingCs₂CO₃, CuBr, DMSO, 35°C, 48h17.9
PurificationColumn chromatography (EtOAc/hexane gradient)>95 purity

Basic: What analytical techniques validate the compound’s structure and purity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 241.24 g/mol) ().
  • Multinuclear NMR : ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm), while ¹⁹F NMR resolves difluoroethyl groups (δ -120 to -140 ppm) ().
  • HPLC-UV : Assesses purity (>95%) with C18 columns and acetonitrile/water mobile phases.

Advanced: How can researchers resolve discrepancies in biological activity between in vitro and in vivo studies?

Answer:
Contradictions may arise from metabolic instability or off-target effects. Methodological strategies include:

  • Metabolite Identification : LC-MS/MS to detect degradation products ().
  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in rodent models.
  • Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀) in cell-free vs. cell-based systems ().

Basic: What are the compound’s key structural motifs influencing bioactivity?

Answer:

  • Difluoroethyl Group : Enhances metabolic stability and lipophilicity (logP ~2.1) ().
  • Pyrazole Core : Acts as a hydrogen bond acceptor for target binding (e.g., kinase ATP pockets).
  • Methyl Substituents : Reduce steric hindrance, improving ligand-receptor fit ().

Advanced: How can computational modeling optimize target selectivity?

Answer:

  • Molecular Docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina ().
  • QSAR Studies : Correlate substituent electronegativity (e.g., fluorine) with inhibitory potency.
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).

Basic: What purification methods ensure high yields of the final product?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Column Chromatography : Silica gel with gradient elution (e.g., 0–100% EtOAc in hexane) ().
  • HPLC Prep-Scale : Isocratic elution for >99% purity in milligram quantities.

Advanced: What strategies mitigate fluorine-related synthetic challenges (e.g., C-F bond cleavage)?

Answer:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive fluorine during coupling.
  • Low-Temperature Reactions : Conduct substitutions at -20°C to prevent defluorination ().
  • Fluorine-Specific Catalysts : Employ Pd/C with H₂ for selective reductions ().

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24h) and analyze via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C).
  • Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products.

Advanced: How do structural analogs compare in target binding affinity?

Answer:
Table 2: Analog Comparison

Compound ModificationTarget (IC₅₀, nM)Selectivity IndexReference
Difluoroethyl (parent compound)Kinase X: 128.5
Trifluoroethyl AnalogKinase X: 83.2
Chloroethyl AnalogKinase X: 451.9

Advanced: What in silico tools predict metabolic pathways for toxicity profiling?

Answer:

  • CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify oxidation sites ().
  • ADMET Prediction : SwissADME estimates permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatic clearance.
  • Toxicity Screening : Derek Nexus flags potential mutagenicity via aromatic amine alerts.

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